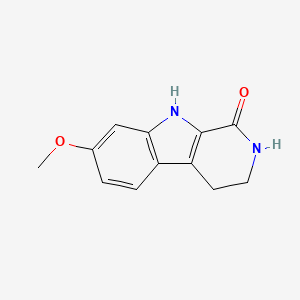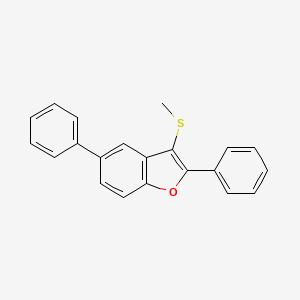![molecular formula C18H16Si B14172680 Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane CAS No. 922501-49-3](/img/structure/B14172680.png)
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C16H16Si It is characterized by the presence of ethynyl and phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(phenylethynyl)benzene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silanes with different substituents.
Substitution: The ethynyl and phenylethynyl groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides); reactions often require catalysts or initiators.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: New organosilicon compounds with different functional groups
科学研究应用
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to form stable silicon-carbon bonds.
Organic Synthesis: Employed in the synthesis of complex organic molecules, serving as a building block for various chemical transformations.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in bioactive materials.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of electronic components.
作用机制
The mechanism of action of Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and phenylethynyl groups. These groups can undergo addition, substitution, and polymerization reactions, allowing the compound to interact with different molecular targets and pathways. The silicon atom provides stability to the compound, making it suitable for use in harsh chemical environments.
相似化合物的比较
Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom instead of two methyl and one phenylethynyl group.
Dimethyl(phenylethynyl)silane: Lacks the additional phenylethynyl group, making it less versatile in certain chemical reactions.
Trimethyl(phenylethynyl)silane: Contains three methyl groups, providing different steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of ethynyl and phenylethynyl groups, which confer distinct reactivity and potential for diverse applications.
属性
CAS 编号 |
922501-49-3 |
|---|---|
分子式 |
C18H16Si |
分子量 |
260.4 g/mol |
IUPAC 名称 |
ethynyl-dimethyl-[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C18H16Si/c1-4-19(2,3)18-13-9-8-12-17(18)15-14-16-10-6-5-7-11-16/h1,5-13H,2-3H3 |
InChI 键 |
JGWJEHLLDHJDML-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#C)C1=CC=CC=C1C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)



![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)

![4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-ol](/img/structure/B14172696.png)


![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
